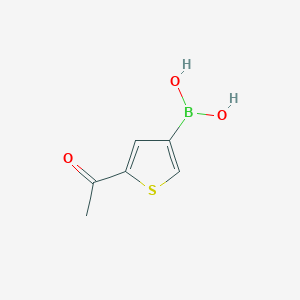

(5-ACETYLTHIOPHEN-3-YL)BORONIC ACID

Description

Properties

IUPAC Name |

(5-acetylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXWZNDYRCDJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Thiophene Boronic Acids As Synthetic Building Blocks

Thiophene-containing boronic acids are highly valued as intermediates in organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. chemimpex.comntnu.no This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the construction of complex biaryl and heteroaryl structures. researchgate.net The thiophene (B33073) ring itself is a key structural motif in a wide range of functional materials and biologically active compounds. d-nb.info

The electronic properties of the thiophene ring make it an excellent component in the design of organic semiconductors, conductive polymers, and photovoltaic materials. chemimpex.com When functionalized with a boronic acid group, these thiophene units can be readily incorporated into larger conjugated systems. rsc.org For instance, the polymerization of thiophene monomers containing boronic acid groups leads to polymers with interesting electronic and sensory properties. mdpi.com The versatility of thiophene boronic acids allows for their use in creating advanced materials for flexible electronics, solar cells, and chemical sensors. chemimpex.comchemimpex.com

Furthermore, these building blocks are crucial in medicinal chemistry for the synthesis of novel therapeutic agents. The thiophene scaffold is present in numerous pharmaceuticals, and the ability to easily form new bonds via the boronic acid handle facilitates the rapid exploration of new molecular diversity to identify bioactive molecules. researchgate.netd-nb.info

Overview of the Acetyl Thiophene Moiety in Heterocyclic Chemistry

The acetyl group is a simple yet powerful functional group in heterocyclic chemistry. When attached to a thiophene (B33073) ring, as in acetylthiophene, it serves as a key synthetic handle for further molecular elaboration. The ketone function of the acetyl group is a versatile site for a variety of chemical transformations, making acetylthiophenes valuable intermediates for preparing more complex derivatives. mdpi.com

The acetyl group is electron-withdrawing, which influences the reactivity of the thiophene ring. This electronic effect can direct the regioselectivity of subsequent reactions on the aromatic ring. Moreover, the acetyl group itself can participate in reactions such as:

Condensations: Reacting with amines to form imines or with other carbonyl compounds in aldol-type reactions.

Reductions: The ketone can be reduced to a secondary alcohol.

Oxidations: Such as in the haloform reaction.

Alpha-Halogenation: The methyl group can be halogenated to introduce further reactive sites.

These transformations allow for the conversion of the acetylthiophene core into a diverse array of other functionalized thiophenes, which are often precursors to compounds with significant biological activity, including potential antitumor, anti-inflammatory, and antiviral properties. mdpi.com

Positioning 5 Acetylthiophen 3 Yl Boronic Acid Within the Landscape of Organoboron Chemistry

General Synthetic Pathways for Aryl and Heteroaryl Boronic Acids

Several general methods are widely employed for the synthesis of aryl and heteroaryl boronic acids, which are foundational to the preparation of this compound. nih.gov These methods often start from aryl halides or utilize direct C-H functionalization. nih.govresearchgate.net

A primary and widely used method for synthesizing aryl boronic acids is the reaction of an organometallic reagent with a trialkyl borate (B1201080). nih.gov This typically involves the formation of a Grignard reagent or an organolithium species from an aryl halide. researchgate.net The resulting arylmetal intermediate then acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid. nih.gov A common borate ester used in this reaction is triisopropyl borate. thieme-connect.com

Lithium-halogen exchange is a powerful technique for generating organolithium reagents, which can then be trapped with a borate ester to form boronic acids. researchgate.netbris.ac.uk This method is particularly useful for substrates where Grignard reagent formation is difficult. The reaction typically involves treating an aryl or heteroaryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to facilitate the exchange. nih.govnih.gov The resulting aryllithium species is then quenched with a trialkyl borate, followed by acidic workup to afford the boronic acid. nih.gov This approach has been successfully applied to the synthesis of various heteroaryl boronic acids, including those derived from pyridine. thieme-connect.com The use of flow chemistry can offer better control over the exothermic nature of these reactions, leading to more reproducible and scalable processes. nih.gov

In recent years, transition metal-catalyzed direct C-H borylation has emerged as a powerful and atom-economical method for synthesizing aryl and heteroaryl boronic acids. researchgate.netresearchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials like aryl halides. nih.gov Catalysts based on iridium, rhodium, and palladium are commonly used to activate a C-H bond directly and install a boryl group. nih.govrsc.orgnih.gov The regioselectivity of the borylation is often governed by steric factors or the presence of a directing group on the aromatic ring. rsc.org For heterocycles, this method can provide a direct route to boronic acids that might be challenging to synthesize using traditional methods. uky.edu

Specific Approaches for this compound Synthesis

The synthesis of this compound requires a strategy that combines the formation of the boronic acid group at the 3-position of the thiophene ring with the presence of an acetyl group at the 5-position.

The introduction of an acetyl group onto a thiophene ring is typically achieved through Friedel-Crafts acylation. acs.org The reaction of thiophene with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride or stannic chloride, can introduce the acetyl group. google.com The position of acylation on the thiophene ring is influenced by the electronic properties of any existing substituents. For an unsubstituted thiophene, acylation predominantly occurs at the 2-position due to its higher reactivity. google.com To achieve substitution at the 3-position, one might need to start with a thiophene derivative that directs the incoming acetyl group to that position or employ a multi-step synthetic sequence.

Alternatively, the acetyl group can be introduced at a later stage in the synthesis. For instance, a thiophene ring already bearing a boronic acid or a precursor group at the 3-position could be acetylated. The directing effects of the existing substituent would need to be carefully considered to achieve the desired 5-acetyl-3-boronic acid substitution pattern.

A plausible synthetic route to this compound could involve the borylation of a pre-acetylated thiophene derivative. For example, starting with 2-acetylthiophene (B1664040), a subsequent functionalization at the 4-position (which would become the 3-position of the desired product after considering the acetyl group's position) could be envisioned, followed by conversion to the boronic acid. However, direct C-H borylation of 2-acetylthiophene might lead to a mixture of products, and controlling the regioselectivity would be a key challenge.

Another approach would be to start with a 3-substituted thiophene, introduce the boronic acid functionality, and then perform the acylation. The presence of the boronic acid group at the 3-position would influence the regioselectivity of the subsequent Friedel-Crafts acylation, potentially directing the acetyl group to the 5-position.

A search of chemical databases reveals that (5-Acetylthiophen-2-yl)boronic acid is a commercially available compound, often synthesized via the Miyaura borylation of 2-bromo-5-acetylthiophene. ontosight.aisigmaaldrich.com This suggests that a similar strategy starting from a 3-bromo-5-acetylthiophene or 3-bromo-2-acetylthiophene precursor could be a viable route to the target molecule's regioisomer. The synthesis of this compound itself would likely follow a similar logic, requiring a suitably substituted thiophene precursor.

Regioselective Boronylation of Acetylated Thiophene Precursors

The synthesis of this compound and its derivatives often starts from 3-acetylthiophene (B72516), requiring a C-H activation and borylation process that selectively targets the C5 position of the thiophene ring. The acetyl group at the 3-position is an important functionality, but the presence of multiple C-H bonds on the thiophene ring necessitates high regioselectivity.

Iridium-catalyzed C-H borylation has emerged as a powerful method for achieving this transformation with high precision. Research has shown that using an iridium catalyst allows for the direct borylation of 3-substituted thiophenes with a strong preference for the 5-position, which is sterically the most accessible. nih.govgoogle.comnih.gov This regioselectivity is attributed to steric hindrance, directing the bulky boryl group away from the substituent at the 3-position. google.com

In a typical procedure, 3-acetylthiophene is reacted with a boron source, such as pinacolborane (HBPin), in the presence of an iridium complex. nih.govgoogle.com This reaction yields the corresponding boronate ester, this compound pinacol (B44631) ester, which can then be hydrolyzed to the final boronic acid. A study demonstrated the successful borylation of 3-acetylthiophene, affording the product in an 82% isolated yield after a short reaction time of 15 minutes at room temperature. nih.gov This method is notable for its tolerance of the ketone functional group (COMe), which remains intact throughout the reaction. nih.govnih.gov

Table 1: Iridium-Catalyzed Borylation of 3-Acetylthiophene

| Starting Material | Reagent | Catalyst System | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-Acetylthiophene | Pinacolborane (HBPin) | [Ir(OMe)(COD)]2 / 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) | 15 min | 82% | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. For the synthesis of thiophene boronic acids and their derivatives, this has led to the exploration of microwave-assisted routes and solvent-free reaction conditions.

Microwave-Assisted Synthetic Routes

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. semanticscholar.org In the context of thiophene chemistry, microwave-assisted synthesis has been successfully employed for Suzuki-Miyaura cross-coupling reactions, a key application of boronic acids. acs.orgresearchgate.netacs.org For instance, the coupling of 2-acetyl-5-bromothiophene (B160168) with various arylboronic acids has been optimized under microwave irradiation, achieving high yields in significantly shorter times compared to conventional heating. semanticscholar.org

While direct microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technology to similar thiophene systems suggests its potential. acs.orgacs.org A study on the synthesis of thiophene oligomers demonstrated that microwave-assisted Suzuki coupling of thienyl boronic acids could be achieved in as little as 6 to 11 minutes. researchgate.net This rapid and efficient methodology highlights the potential for developing a microwave-assisted borylation of 3-acetylthiophene. acs.orgacs.org

Solvent-Free Reaction Conditions in Boronic Acid Synthesis

The reduction or elimination of volatile organic solvents is a core principle of green chemistry. Research into the synthesis of thiophene derivatives has shown that solvent-free, microwave-assisted Suzuki coupling reactions are not only feasible but also highly efficient. acs.orgresearchgate.netacs.orgnih.gov By using a solid support like aluminum oxide, reactants can be coupled effectively without the need for a solvent, simplifying workup and reducing chemical waste. acs.orgresearchgate.netacs.org

This solvent-free approach has been demonstrated in the synthesis of thiophene oligomers, providing a rapid and environmentally friendly route. acs.orgresearchgate.netacs.org The combination of solvent-free conditions and microwave assistance represents a significant advancement in creating sustainable chemical processes. nih.gov The application of these principles to the synthesis of this compound could offer a greener alternative to traditional solvent-based methods.

Catalyst Systems for Efficient Boronylation and Functionalization

The choice of catalyst is critical for both the synthesis of this compound and its subsequent use in cross-coupling reactions.

For Borylation: As detailed in section 2.2.2, iridium-based catalysts are highly effective for the regioselective C-H borylation of 3-acetylthiophene. nih.govgoogle.comnih.gov The catalyst, typically generated in situ from a precursor like [Ir(OMe)(COD)]₂ and a ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), demonstrates high activity and selectivity for the C5 position of the thiophene ring. nih.govgoogle.com This system shows excellent functional group tolerance, a crucial feature when working with acetylated precursors. nih.gov

For Functionalization: Once synthesized, this compound is a valuable intermediate for forming new carbon-carbon bonds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govontosight.ai These reactions typically employ a Palladium(0) catalyst, which can be introduced as a precursor like Palladium(II) acetate (B1210297) in combination with a suitable phosphine (B1218219) ligand, such as SPhos. nih.govyoutube.com The choice of ligand is crucial for the efficiency of the catalytic cycle. youtube.com Research on the Suzuki coupling of other acetylated thiophenes has utilized benzothiazole-based Pd(II)-precatalysts, demonstrating high efficacy under both thermal and microwave conditions. semanticscholar.org The development of water-based micellar catalysis for palladium-coupling reactions is also a promising future direction, aiming to reduce the reliance on organic solvents and the amount of palladium catalyst needed. youtube.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds, often used to produce conjugated systems like biaryls. libretexts.org It typically involves a palladium catalyst, an organoborane (like a boronic acid or ester), and a halide or triflate, all under basic conditions. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl or heteroaryl halide to a Pd(0) complex. This step forms a Pd(II) intermediate. libretexts.org The rate of this step can be influenced by the nature of the halide and the electron density of the phosphine ligands on the palladium catalyst. researchgate.net

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The presence of a base is crucial, as it activates the boronic acid, making the organic ligand more nucleophilic and facilitating the transfer. organic-chemistry.org The exact mechanism of transmetalation can be complex and may involve the formation of a boronate species. youtube.com

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org This step is generally favored by electron-donating ligands. researchgate.net

This compound can be coupled with a variety of partners, though the efficiency can vary.

Aryl and Heteroaryl Halides: Thienylboronic acids have been successfully coupled with various aryl and heteroaryl halides. ntnu.noresearchgate.net The reactivity of the halide partner generally follows the order I > Br > Cl. nih.gov While aryl iodides often lead to higher yields, advancements in catalyst systems have enabled the use of less reactive but more readily available aryl chlorides. libretexts.orgntnu.no Couplings with nitrogen-containing heterocycles, which can be challenging due to catalyst inhibition, have been achieved with specialized catalyst systems. organic-chemistry.orgnih.gov

Aryl Triflates and Mesylates: These sulfonates are attractive alternatives to halides due to their accessibility and stability. nih.gov Catalyst systems based on bulky biarylphosphine ligands have been developed to effectively couple aryl tosylates and mesylates with heteroarylboronic acids, including thiophene derivatives. nih.gov The use of aryl triflates in coupling with arylboronates has also been reported. researchgate.net

The scope of the reaction can be limited by the stability of the boronic acid and potential side reactions like protodeboronation. ntnu.nonih.gov

The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, particularly with challenging substrates like heteroarylboronic acids.

Palladium Catalysts: Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. researchgate.net Precatalysts, which form the active catalytic species in situ, are often used to improve reaction efficiency and handle air-sensitive catalysts. ntnu.noacs.org

Phosphine Ligands: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. reddit.com Electron-rich and sterically bulky phosphine ligands are often employed to accelerate the oxidative addition step and promote reductive elimination. libretexts.orgresearchgate.net

Buchwald-type biarylphosphine ligands , such as SPhos and XPhos, have shown exceptional activity for coupling heteroarylboronic acids. ntnu.nonih.govacs.org These ligands are known to promote reactions with challenging substrates, including those prone to decomposition. acs.org

Other phosphine ligands like dppf have also been utilized in couplings involving heteroaryl boronic acids. bohrium.comnih.gov

The development of new and efficient phosphine ligands continues to expand the scope and utility of the Suzuki-Miyaura reaction. rsc.org

Table 1: Examples of Catalyst Systems Used in Suzuki-Miyaura Couplings of Thiophene Derivatives

| Catalyst/Precatalyst | Ligand | Coupling Partners | Notes |

| Pd(OAc)₂ | SPhos | Heteroaryl boronic acids and vinyl chlorides | Minimizes protodeboronation. rsc.org |

| Pd₂ (dba)₃ or Pd(OAc)₂ | SPhos, XPhos | Heteroarylboronic acids and aryl/heteroaryl halides | Highly active system for a broad range of substrates. nih.gov |

| XPhos Precatalysts | XPhos | (5-formylthiophen-2-yl)boronic acid and 4-bromoanisole | Found to be a highly effective system for this model reaction. ntnu.no |

| Pd(dppf)Cl₂ | dppf | Pyridine-2-sulfonyl fluoride (B91410) and hetero(aryl) boronic acids | Effective for the synthesis of 2-arylpyridines. bohrium.comnih.gov |

The choice of base and solvent significantly impacts the efficiency and selectivity of the Suzuki-Miyaura coupling.

Base: The base is essential for the activation of the boronic acid to facilitate transmetalation. organic-chemistry.org Common inorganic bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). youtube.comresearchgate.net The strength and nature of the base can influence the reaction rate and the extent of side reactions. researchgate.net For instance, in some systems, Na₂CO₃ has been found to be a superior base. researchgate.net For sensitive substrates, milder bases like potassium fluoride (KF) can be used. organic-chemistry.org

Solvent: The solvent system must be able to dissolve both the organic and inorganic reagents. ntnu.no Often, a mixture of an organic solvent and water is used. hes-so.ch

Common organic solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF). hes-so.chresearchgate.net

The use of alcohol-water mixtures, such as methanol (B129727)/water, can be beneficial due to their ability to dissolve inorganic bases and their environmentally friendly nature. researchgate.net

Solvent choice can also influence reaction rates, with less viscous solvents sometimes leading to faster reactions. hes-so.ch

The optimal combination of base and solvent often needs to be determined empirically for each specific reaction. ntnu.no

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant side reaction that can lower the yield of the desired cross-coupling product. wikipedia.org Thienylboronic acids, particularly 2-heteroaryl boronic acids, are susceptible to this decomposition pathway, especially under the basic conditions typically used in Suzuki-Miyaura reactions. researchgate.net

Factors Influencing Protodeboronation:

pH: The rate of protodeboronation is often pH-dependent, with increased rates observed at high pH for many arylboronic acids. researchgate.neted.ac.uk

Catalyst: The palladium catalyst itself can sometimes promote protodeboronation, especially when bulky phosphine ligands are used. chemrxiv.org

Strategies to Mitigate Protodeboronation:

Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt, can reduce the rate of protodeboronation. libretexts.orgwikipedia.org These derivatives often exhibit greater stability and can release the boronic acid slowly under the reaction conditions. wikipedia.org

Anhydrous Conditions: Performing the reaction under anhydrous conditions can suppress protodeboronation, which requires a proton source (often water). ed.ac.uknih.gov

Highly Active Catalysts: Using highly active catalyst systems that promote a rapid cross-coupling reaction can outcompete the slower protodeboronation side reaction. acs.orgwikipedia.org

Slow Addition of Reagents: In some cases, the slow addition of the boronic acid can help to maintain a low concentration in the reaction mixture, thereby minimizing decomposition. rsc.org

Use of Additives: Additives like trimethyl borate have been shown to enhance reaction rates and suppress side reactions in challenging heteroaryl-heteroaryl couplings. nih.gov

The coupling of sterically hindered substrates in Suzuki-Miyaura reactions presents a significant challenge due to the difficulty of both oxidative addition and reductive elimination steps.

Bulky Ligands: The use of sterically demanding phosphine ligands is often necessary to facilitate the coupling of hindered substrates. rsc.org These ligands can promote the formation of the necessary intermediates and prevent catalyst deactivation.

Catalyst Systems: Specialized catalyst systems have been developed to address the challenges of steric hindrance. For example, a Pd-AntPhos catalyst has been shown to be effective for the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids. rsc.org

Reaction Conditions: Achieving successful coupling with bulky substrates may require higher temperatures or longer reaction times. orgsyn.org

While challenging, the development of robust catalyst systems has made the Suzuki-Miyaura coupling a viable method for the synthesis of sterically congested molecules. rsc.org

Other Carbon-Carbon Bond Forming Reactions

Beyond its well-established use in Suzuki-Miyaura cross-coupling, this compound is a versatile reagent capable of participating in a variety of other carbon-carbon bond-forming transformations. These reactions expand its synthetic utility, enabling the construction of complex molecular architectures containing the acetylthiophene motif.

The Petasis Borono-Mannich (PBM) reaction is a powerful multi-component reaction that forms substituted amines from the condensation of an amine, a carbonyl compound, and an organoboronic acid. wikipedia.org In this transformation, this compound would serve as the aryl nucleophile, transferring its thiophene ring to an iminium ion intermediate. The reaction is notable for its operational simplicity, often proceeding without a catalyst and tolerating a wide array of functional groups. wikipedia.orgresearchgate.net

The reaction is initiated by the condensation of a primary or secondary amine with an aldehyde (often glyoxylic acid to produce α-amino acids) to form an iminium ion. researchgate.net The boronic acid then reacts with this electrophilic intermediate. A key advantage of the PBM reaction is that the final carbon-carbon bond-forming step is typically irreversible, leading to high yields where the classic Mannich reaction might fail due to reversible equilibria. organic-chemistry.org The use of α-hydroxy aldehydes as the carbonyl component can proceed with high diastereoselectivity. wikipedia.org This reaction provides a direct, single-step route to valuable products like unnatural α-amino acids and other complex amines. researchgate.netorganic-chemistry.org

Table 1: Generalized Petasis Borono-Mannich Reaction

| Component A (Amine) | Component B (Carbonyl) | Component C (Boronic Acid) | Product |

|---|---|---|---|

| Primary/Secondary Amine | Aldehyde/Ketone | This compound | Substituted Amine |

| L-Phenylalanine methyl ester | Lactol | Arylboronic acid | anti-1,2-Amino alcohol |

While classically defined as a method for carbon-heteroatom bond formation, the Chan-Lam coupling is a significant reaction involving organoboronic acids. It facilitates the creation of aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds through a copper-catalyzed oxidative coupling of a boronic acid with an amine or alcohol, respectively. wikipedia.org This reaction, also known as the Chan-Evans-Lam coupling, provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgnih.gov

The reaction mechanism is thought to proceed through a Cu(II) species which undergoes transmetalation with the boronic acid. Subsequent steps lead to a key Cu(III) intermediate that undergoes reductive elimination to forge the new C-N or C-O bond and regenerate a Cu(I) species, which is then re-oxidized to complete the catalytic cycle. wikipedia.orgst-andrews.ac.uk A major advantage is that the reaction can often be conducted at room temperature and is open to the air, using copper(II) acetate as a common catalyst. wikipedia.orgorganic-chemistry.org For this compound, this reaction would enable the synthesis of various N- and O-arylated compounds.

Direct C-H arylation offers a highly efficient strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials. A noteworthy method involves the silver(I)-catalyzed direct arylation of electron-deficient heterocycles using arylboronic acids. sci-hub.ru In this process, this compound can act as the arylating agent to functionalize a variety of heterocyclic systems.

The reaction is typically carried out at room temperature using silver(I) nitrate (B79036) as a catalyst and a persulfate co-oxidant like K₂S₂O₈. sci-hub.ru The proposed mechanism involves the generation of an aryl radical from the boronic acid, which then adds to the protonated, electron-deficient heterocycle. The resulting radical cation is oxidized to the final product, regenerating the Ag(I) catalyst. sci-hub.ru This method is valued for its broad substrate scope, high functional group tolerance, and operational simplicity, allowing for the late-stage functionalization of complex molecules. sci-hub.ru

Table 2: Examples of Direct C-H Arylation with Arylboronic Acids

| Heterocycle | Arylating Agent | Catalyst / Oxidant | Product |

|---|---|---|---|

| Pyridine | This compound | AgNO₃ / K₂S₂O₈ | 2-(5-Acetylthiophen-3-yl)pyridine |

| Quinine | Phenylboronic acid | AgNO₃ / K₂S₂O₈ | Arylated Quinine Derivative |

| 4-tert-Butylpyridine | Arylboronic acid | AgNO₃ / (NH₄)₂S₂O₈ | Arylated Pyridine Derivative |

Data derived from a general protocol for the direct arylation of electron-deficient heterocycles. sci-hub.ru

Transformations Involving the Boronic Acid Moiety

The boronic acid group itself is a reactive handle that can be replaced with other functional groups through various transformations. These reactions further broaden the synthetic applications of this compound.

The boronic acid functional group can be converted to a hydroxyl group in a reaction known as ipso-hydroxylation. This transformation provides a direct route to phenols and their heterocyclic analogues from the corresponding boronic acids. For this compound, this reaction would yield 5-acetylthiophen-3-ol. A variety of methods exist to achieve this conversion, many of which are notable for their mild and environmentally friendly conditions.

Commonly, an oxidant is required to facilitate the C–B bond cleavage and subsequent C–O bond formation. scispace.com Reagents such as hydrogen peroxide (H₂O₂), often under basic conditions, are effective. nih.gov More recent protocols have been developed that are catalyst-free, utilizing oxidants like sodium perborate (B1237305) (SPB) in water or even under solvent-free conditions, with reactions often completing in minutes. scispace.comrsc.org The mechanism is believed to involve nucleophilic attack of an oxidant-derived species at the boron atom, followed by a 1,2-aryl migration from boron to oxygen, which ultimately yields the hydroxylated product upon hydrolysis. scispace.comnih.gov

Table 3: Selected Conditions for Ipso-Hydroxylation of Arylboronic Acids

| Oxidant | Catalyst / Additive | Solvent | Key Features |

|---|---|---|---|

| H₂O₂ | Base (e.g., NaOH) | Aqueous | Classic method |

| Sodium Perborate (SPB) | None | Water / Solvent-free | Fast, catalyst- and solvent-free options. scispace.comrsc.org |

| Tertiary Amine N-oxides | None | Not specified | Mild, rapid, and tolerates sensitive functional groups. nih.gov |

The conversion of the boronic acid moiety to an amino group represents a powerful amination strategy. The premier method for this transformation is the aforementioned Chan-Lam coupling, which effectively couples arylboronic acids with a wide range of nitrogen nucleophiles, including primary and secondary amines, anilines, and heterocycles. st-andrews.ac.ukorganic-chemistry.org

A critical consideration for this compound is the compatibility of the catalytic system with the sulfur-containing thiophene ring. Sulfur atoms can act as poisons to certain transition-metal catalysts, particularly palladium. However, copper-catalyzed systems like the Chan-Lam coupling are often more tolerant of sulfur functionality. nih.gov Successful couplings have been demonstrated with a variety of amine partners, including those with additional functional groups, showcasing the reaction's chemoselectivity. st-andrews.ac.uk This tolerance makes the Chan-Lam amination a highly valuable tool for synthesizing substituted thienyl amines from this compound, providing access to compounds that may be difficult to obtain through other methods.

Transformations Involving the Acetyl Moiety (Aldehyde/Ketone Functional Group)

The acetyl group, a methyl ketone, attached to the thiophene ring of this compound is a versatile handle for synthetic modifications. Its reactivity is influenced by the electron-donating nature of the thiophene ring and the electron-withdrawing character of the boronic acid group, which can affect the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Condensation reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry. For this compound, the acetyl group can act as the electrophilic ketone component in these reactions.

The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org The active methylene compound, which has two electron-withdrawing groups, is deprotonated by a weak base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of an α,β-unsaturated product. wikipedia.org While general principles of the Knoevenagel condensation are well-established, specific studies detailing the reaction of this compound with various active methylene compounds are not widely available in the surveyed literature. However, related transformations on other acetylthiophene derivatives suggest that such reactions are feasible. bas.bg

The Aldol (B89426) condensation is another significant reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an enone. lumenlearning.commasterorganicchemistry.com In a crossed or mixed aldol condensation, two different carbonyl compounds are reacted. lumenlearning.com For this compound, it could react with an aldehyde that lacks α-hydrogens, such as benzaldehyde, in what is known as a Claisen-Schmidt condensation. lumenlearning.com In this case, the enolate of this compound would act as the nucleophile. The reaction is typically base-catalyzed, and heating often promotes the dehydration of the initial aldol addition product to yield a conjugated enone. masterorganicchemistry.com Specific experimental data for the aldol condensation of this compound is not explicitly detailed in the available research.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Knoevenagel | This compound | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Ketone |

| Aldol (Claisen-Schmidt) | This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Base (e.g., NaOH) | β-Hydroxy Ketone / Enone |

The acetyl group of this compound can be reduced to a secondary alcohol, providing a route to other functionalized thiophene derivatives. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com

The reduction of a ketone with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide, typically by a protic solvent like methanol or ethanol, to yield the alcohol. youtube.com Sodium borohydride is a selective reducing agent that typically does not reduce esters, carboxylic acids, or amides, which makes it suitable for the selective reduction of the ketone in the presence of the boronic acid moiety, although the boronic acid group itself can be affected under certain conditions. While the general utility of NaBH₄ for ketone reduction is well-documented, specific examples detailing the reduction of this compound to 1-(5-(dihydroxyboryl)thiophen-3-yl)ethan-1-ol, including reaction conditions and yields, are not extensively reported in the reviewed literature.

| Reactant | Reducing Agent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(5-(dihydroxyboryl)thiophen-3-yl)ethan-1-ol |

Applications of 5 Acetylthiophen 3 Yl Boronic Acid in Advanced Chemical Synthesis

Building Block in Complex Molecule Construction

The dual functionality of (5-Acetylthiophen-3-yl)boronic acid—the boronic acid group for cross-coupling reactions and the acetylated thiophene (B33073) core for further derivatization—positions it as a powerful tool for synthetic chemists. It serves as a linchpin in the assembly of intricate organic molecules, from conjugated polymers to complex heterocyclic systems.

Synthesis of Biaryls and Oligothiophenes

One of the most prominent applications of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemrxiv.orgyoutube.com This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized centers. sandiego.edu In this context, this compound serves as the organoboron component, reacting with various aryl or heteroaryl halides to produce unsymmetrical biaryl compounds. sandiego.edunih.gov The reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups, including the acetyl group present on the thiophene ring. sandiego.edu

The synthesis of oligothiophenes, which are of great interest for applications in organic electronics, also heavily relies on Suzuki coupling reactions. sigmaaldrich.com By reacting with halogenated thiophene monomers, this compound can be incorporated into polymer chains, allowing for the precise tuning of the resulting material's electronic and physical properties. sigmaaldrich.comrsc.org The acetyl group offers a site for post-polymerization modification, further expanding the functional diversity of the synthesized oligothiophenes.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactants | Conditions | Product Type | Significance |

|---|---|---|---|

| This compound + Aryl Halide (e.g., Bromo-benzene) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water) | Biaryl | Efficient C-C bond formation, synthesis of complex scaffolds. mdpi.combeilstein-journals.org |

| This compound + Halogenated Thiophene | Pd Catalyst, Base | Oligothiophene Building Block | Construction of conjugated polymers for electronic applications. sigmaaldrich.comrsc.org |

Construction of Fused Heterocyclic Systems (e.g., Benzo[b]thiophenes)

While direct intramolecular cyclization of this compound is not a primary application, it serves as a crucial precursor for the synthesis of fused heterocyclic systems, such as benzo[b]thiophenes. organic-chemistry.orgnih.gov A common strategy involves an initial Suzuki-Miyaura coupling of the boronic acid with a suitably substituted ortho-halocarbonyl compound. The resulting biaryl intermediate, now containing both the acetylthiophene moiety and another functional group in close proximity, can undergo a subsequent intramolecular condensation or cyclization reaction to form the fused benzo[b]thiophene ring system.

For example, the acetyl group's carbonyl carbon can act as an electrophile, reacting with a nucleophile on the adjacent aryl ring introduced via the Suzuki coupling. This tandem reaction sequence—coupling followed by cyclization—is a powerful strategy for building molecular complexity from relatively simple starting materials. Various methods exist for the synthesis of benzo[b]thiophenes, and the use of boronic acid precursors provides a versatile entry point into these synthetic routes. chemicalbook.comnih.gov

Regioselective Functionalization of Halogenated Thiophenes

The Suzuki-Miyaura reaction is renowned for its high regioselectivity, a feature that is critical when functionalizing polysubstituted aromatic and heteroaromatic rings. d-nb.inforesearchgate.netnih.govscienceopen.com this compound can be used to selectively introduce the 5-acetylthiophen-3-yl group at a specific position on another thiophene ring or any other halogenated heterocycle.

The reaction occurs specifically at the carbon atom bearing the halogen (iodine, bromine, or chlorine), with the C-B bond of the boronic acid replacing the C-X bond of the halide. This precision allows chemists to build complex thiophene-based structures without the formation of unwanted isomers. For instance, the coupling of this compound with 2-bromo-5-methylthiophene (B1266114) would selectively yield 2-(5-acetylthiophen-3-yl)-5-methylthiophene. This control is fundamental in the synthesis of pharmaceuticals and materials where specific substitution patterns are required for activity or performance. d-nb.inforesearchgate.net

Table 2: Regioselective Functionalization

| Substrate | Reagent | Reaction Type | Outcome |

|---|---|---|---|

| Halogenated Thiophene (e.g., 2-Bromothiophene) | This compound | Suzuki-Miyaura Coupling | Precise formation of a C-C bond at the 2-position of the thiophene ring. d-nb.infonih.gov |

| Poly-halogenated Arene | This compound | Selective Suzuki-Miyaura Coupling | Stepwise and controlled functionalization at the most reactive halogen site. |

Role in Medicinal Chemistry Scaffolds

Boron-containing compounds have gained significant traction in medicinal chemistry, with several FDA-approved drugs featuring a boronic acid moiety. nih.gov The unique electronic properties of boron allow it to act as a transition-state mimetic and engage in reversible covalent interactions with biological targets.

Design and Synthesis of Boron-Containing Bioactive Scaffolds

This compound is an attractive starting material for the design of novel boron-containing bioactive scaffolds. nih.gov The thiophene ring is a well-known bioisostere for the benzene (B151609) ring and is present in numerous approved drugs. The acetyl group provides a hydrogen bond acceptor and a point for further chemical elaboration. The boronic acid group can serve as a key pharmacophore, interacting with serine proteases or other enzymes.

The synthesis of new drug candidates can involve either using the molecule as a core scaffold or, more commonly, as a building block to be incorporated into a larger molecule via Suzuki coupling. The development of boron-containing bioactive glass scaffolds for tissue engineering further highlights the growing importance of boron in creating biocompatible and therapeutic materials. nih.gov

Integration into Nucleoside Analogs

Nucleoside analogs are a critical class of antiviral and anticancer agents. dntb.gov.uamdpi.com this compound has potential applications in the synthesis of novel nucleoside analogs in two distinct ways.

First, the acetylthiophene moiety can function as a non-classical, modified nucleobase. By coupling the boronic acid to a functionalized sugar or carbocyclic ring, novel nucleosides with a five-membered heterocyclic base can be created. nih.gov Such compounds are of interest as potential inhibitors of enzymes like reverse transcriptase. mdpi.com

Second, boronic acids are known to form reversible cyclic esters with cis-diols. This property can be exploited to temporarily protect the 2' and 3'-hydroxyl groups of ribonucleosides. mdpi.com This regioselective protection allows for selective chemical modification, such as glycosylation, at the 5'-hydroxyl position. While not a direct integration into the final structure, this application as a protecting group is crucial for the efficient synthesis of complex, modified nucleosides. nih.govmdpi.com

Strategic Incorporation into Drug-Like Architectures for C(sp3)-rich Compounds

In modern drug discovery, there is a significant trend toward developing molecules with higher three-dimensional complexity, often characterized by a greater fraction of sp3-hybridized carbon atoms (Fsp3). nih.gov This shift away from flat, sp2-rich aromatic structures is driven by the need to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, and to access novel biological targets. nih.govdtu.dk Fragment-based lead discovery (FBLD) is a key strategy in this area, but it has often been limited by a reliance on flat fragments with limited vectors for synthetic elaboration. nih.gov

This compound serves as an exemplary starting material for addressing this challenge. It provides a synthetically versatile scaffold for constructing more complex, sp3-rich heterocyclic frameworks. The boronic acid moiety is a cornerstone of synthetic chemistry, renowned for its role in robust and high-yielding Suzuki-Miyaura cross-coupling reactions. sciepub.com This allows for the reliable attachment of the acetyl-thiophene fragment to a wide array of substrates.

Simultaneously, the acetyl group offers a secondary, orthogonal reactive handle. It can be subjected to a variety of transformations, including:

Reductions: To form chiral alcohols, introducing stereocenters.

Aldol (B89426) reactions: To build carbon-carbon bonds and extend the molecular framework.

Enolate chemistry: To introduce substituents at the α-position.

This dual reactivity enables a divergent synthetic approach, where a single starting fragment can be elaborated into a library of diverse, three-dimensional molecules. By leveraging the reactivity of both the boronic acid and the acetyl group, chemists can systematically build and optimize drug-like architectures with enhanced Fsp3 content and improved pharmacological profiles.

Contributions to Materials Science

The unique electronic properties of the thiophene ring make this compound a valuable precursor in materials science, particularly for applications in organic electronics and photonics.

Precursor for Thiophene-Based Polymers and Oligomers

Thiophene-based polymers and oligomers are a cornerstone of organic materials chemistry due to their electronic conductivity and photophysical properties. This compound is an ideal monomer for the synthesis of these materials through palladium-catalyzed cross-coupling reactions, most notably Suzuki polycondensation. rsc.org In this process, the boronic acid functionality reacts with a di-halogenated comonomer to build a long, conjugated polymer chain.

The inclusion of the acetyl group on the thiophene monomer is a key feature. It imparts specific functionalities to the resulting polymer that can be used to fine-tune its properties:

Solubility: The polar acetyl group can enhance the solubility of the polymer in common organic solvents, which is crucial for solution-based processing of electronic devices.

Post-Polymerization Modification: The acetyl group can be chemically modified after the polymer has been formed, allowing for the attachment of other functional groups without disrupting the polymerization process itself.

Intermolecular Interactions: The carbonyl group can influence the solid-state packing of the polymer chains through dipole-dipole interactions, which in turn affects the material's charge transport properties.

Synthesis of Conjugated Polymers for Organic Electronics

Conjugated polymers are the active materials in a range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov The performance of these devices is critically dependent on the structure and electronic properties of the polymer. dokumen.pub

Polythiophenes synthesized from monomers like this compound are particularly important in this domain. The Suzuki polycondensation method allows for the creation of well-defined polymers with high molecular weights, which is essential for achieving good device performance. sciepub.comrsc.org The acetyl group on the monomer unit provides a tool for rationally designing polymer properties. By altering the electronic nature of the side chain, chemists can modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the band gap is critical for optimizing light emission colors in OLEDs, charge carrier mobility in OFETs, and light absorption spectra in OPVs.

| Device Type | Function of Polymer | Role of Acetyl Group |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Semiconducting channel for charge transport | Influences molecular packing and charge mobility |

| Organic Photovoltaics (OPVs) | Electron donor material in the active layer | Tunes band gap to optimize solar spectrum absorption |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer for light generation | Modifies energy levels to control emission color |

Development of Thiophene-Containing Dyes (e.g., BODIPY Derivatives)

Boron-dipyrromethene (BODIPY) dyes are a prominent class of fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical stability. researchgate.net Their properties can be extensively tuned by modifying their core structure. Incorporating thiophene rings is a known strategy to red-shift the absorption and emission spectra and to create dyes suitable for applications in bioimaging and photodynamic therapy. rsc.org

This compound is an excellent building block for synthesizing such functional dyes. It can be readily coupled to a halogenated BODIPY precursor via a Suzuki reaction. This introduces the acetyl-thiophene moiety onto the dye's core, providing several advantages:

Spectral Tuning: The electron-withdrawing nature of the acetyl group and the electronic character of the thiophene ring directly influence the photophysical properties of the BODIPY dye, allowing for precise color tuning. rsc.org

Functional Handle: The acetyl group serves as a convenient point of attachment for linking the dye to other molecules, such as biomolecules for targeted imaging or other chromophores for creating energy transfer cassettes. rsc.org

Application in Semiconducting Materials

The conjugated polymers synthesized from this compound (as discussed in 4.3.2) are, by definition, organic semiconducting materials. researchgate.net The ability to form these polymers through controlled methods like Suzuki polycondensation makes this boronic acid a key component in the development of tailor-made semiconductors. The electrical conductivity of these materials falls in the range between insulators and metals, which is the defining characteristic of a semiconductor. dokumen.pub The presence of the acetyl group provides a rational design handle to influence the polymer's band structure and, consequently, its semiconducting properties for specific electronic applications. sciepub.com

Utility in Chemical Sensing and Receptor Development

Arylboronic acids are widely recognized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many sugars and other biologically important molecules. nih.govnih.gov This interaction is the basis for their extensive use in the design of chemical sensors. rsc.org

This compound is particularly well-suited for this application. It combines the diol-binding capability of the boronic acid with the unique properties of the thiophene ring. Thienylboronic acids have been shown to be effective receptors, with binding affinities comparable to the more common phenylboronic acid. mdpi.com A key advantage is the electrochemical activity of the thiophene ring, which can be exploited to create sensors where the binding affinity is controlled by an external electrical potential. mdpi.com

The molecule can be used to construct sensors that operate via different transduction mechanisms:

Thiophene Boronic Acids as Receptors for Diol-Containing Compounds

Thiophene-based boronic acids are a significant class of synthetic receptors designed for the recognition of compounds containing 1,2- or 1,3-diol functionalities, such as saccharides and glycoproteins. mdpi.comnih.gov The fundamental principle of this recognition lies in the reversible formation of cyclic boronate esters between the boronic acid group and the cis-diol of the target analyte. nih.gov This interaction is the cornerstone for developing chemosensitive materials. mdpi.com

The process is highly dependent on pH. In an aqueous environment, the boronic acid (a Lewis acid) exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. researchgate.netresearchgate.net The tetrahedral boronate species reacts much more readily with diols to form a stable five- or six-membered cyclic ester. mdpi.comresearchgate.net Consequently, the binding affinity is typically stronger at alkaline pH, where the tetrahedral form is more prevalent. mdpi.comdntb.gov.ua The electron-withdrawing or -donating nature of substituents on the aromatic ring, such as the acetyl group in this compound, can influence the pKa of the boronic acid and thus modulate the optimal pH for diol binding. nih.gov

Detailed studies on the parent compound, 3-thienylboronic acid, using techniques like isothermal titration calorimetry (ITC), have provided quantitative insights into these interactions. These studies reveal a pronounced affinity for various saccharides, with binding constants varying based on the specific diol and the pH of the medium. mdpi.comdntb.gov.ua For instance, the binding affinity of 3-thienylboronic acid for sorbitol and fructose (B13574) has been shown to increase significantly with a rise in pH from 5.5 to 10.6. mdpi.comresearchgate.net

Table 1: Binding Constants of 3-Thienylboronic Acid with Various Diols at Different pH Values

| Analyte | pH | Binding Constant (K) in M⁻¹ |

| Sorbitol | 7.4 | ~1,000 |

| Sorbitol | 10.6 | ~8,400 |

| Fructose | 7.4 | ~600 |

| Fructose | 10.6 | ~3,400 |

| Glucose | 7.4 | Lower affinity |

| Ethylene Glycol | 7.4 | Lower affinity |

This interactive table is based on data for 3-thienylboronic acid and illustrates the principles applicable to its derivatives. mdpi.comresearchgate.netdntb.gov.ua

The strong, yet reversible, covalent interaction makes thiophene boronic acids like this compound promising candidates for creating "smart" materials with controllable receptor affinity. mdpi.comdntb.gov.ua

Design Principles for Chemosensitive Materials

The design of chemosensitive materials based on this compound hinges on coupling the diol-recognition event to a measurable output signal. The general strategy involves integrating the boronic acid recognition unit into a larger system that can transduce the binding event into an optical or electrical signal. mdpi.commdpi.com

Key design principles include:

Molecular Recognition Unit: The boronic acid moiety serves as the selective receptor for cis-diol-containing analytes. nih.govmdpi.com The thiophene ring acts as a rigid scaffold and its electronic properties can be tuned by substituents like the acetyl group.

Signal Transduction: The formation of the boronate ester must trigger a change in the material's properties. For instance, the conversion of the boron center from a trigonal to a tetrahedral geometry upon diol binding can alter the electronic characteristics of the molecule. nih.gov This change can be harnessed in several ways:

Fluorometric Sensors: The boronic acid can be incorporated into a fluorescent molecule. The binding of a diol can either enhance or quench the fluorescence through mechanisms like photoinduced electron transfer (PET). mdpi.comnih.gov

Conductometric Sensors: Thiophene units are the building blocks of conducting polymers like polythiophene. By electropolymerizing monomers such as 3-thienylboronic acid, a conductive polymer film is created. nih.gov When this polymer binds to a diol, the formation of bulky, charged boronate esters along the polymer backbone can alter its conductivity, providing a direct electrical readout. dntb.gov.uanih.gov The electrochemical activity of the thiophene backbone also allows for electrical control over the binding affinity. mdpi.comdntb.gov.ua

Material Matrix: The receptor molecules can be immobilized on various platforms. For electrochemical sensors, they are often polymerized onto electrode surfaces. nih.gov For other applications, they can be incorporated into hydrogels, nanoparticles, or thin films, enabling diverse sensing formats. nih.govmdpi.com

The development of poly-3-thienylboronic acid is a prime example of these principles in action. This material combines the conductive properties of a polythiophene backbone with the chemosensitive nature of the boronic acid groups, creating a polymer with an affinity for diols that can be used in conductometric sensors. nih.gov The principles demonstrated with poly-3-thienylboronic acid are directly applicable to derivatives like this compound, where the acetyl group would further modulate the electronic and binding properties of the resulting polymer.

Theoretical and Computational Investigations of 5 Acetylthiophen 3 Yl Boronic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of molecules. For a compound like (5-Acetylthiophen-3-yl)boronic acid , DFT studies would provide fundamental insights into its behavior.

Electronic Structure Analysis and Reactivity Predictions

A DFT analysis, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p) or 6-311G, would be used to calculate the electronic structure. pitt.edu This analysis would yield crucial information about the distribution of electrons within the molecule. Key parameters derived from this would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, could be calculated to predict the compound's reactivity as an antioxidant or in other chemical reactions. For instance, a lower electronegativity might suggest a greater ability to donate electrons. Analysis of the molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Molecular Geometries

DFT calculations are essential for determining the most stable three-dimensional structure of This compound . This involves optimizing the molecular geometry to find the lowest energy conformation. The analysis would focus on the rotational barriers around the C-C and C-B bonds connecting the acetyl group and the boronic acid group to the thiophene (B33073) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Planar Conformation)

| Parameter | Bond/Angle | Predicted Value (Å/°) |

| Bond Length | C-S (thiophene) | ~1.72 |

| C=C (thiophene) | ~1.38 | |

| C-C (thiophene) | ~1.43 | |

| C-B | ~1.55 | |

| B-O | ~1.37 | |

| C=O (acetyl) | ~1.23 | |

| Bond Angle | C-S-C (thiophene) | ~92.5 |

| S-C-C (thiophene) | ~111.5 | |

| C-C-B | ~125.0 | |

| O-B-O | ~118.0 |

Note: These values are illustrative and based on typical values for similar structures. Actual values would require specific DFT calculations.

Mechanistic Elucidation of Reaction Pathways

DFT is a valuable tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For This compound , this could be applied to understand its participation in reactions such as the Suzuki-Miyaura cross-coupling. The calculations would identify transition states and intermediates, providing insights into the reaction kinetics and thermodynamics. This approach has been used to understand the formation of various heterocyclic compounds.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods can be employed to predict specific properties of the molecule.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation. For This compound , predicting the ¹H, ¹³C, and ¹¹B NMR chemical shifts would be particularly insightful.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By analyzing the calculated chemical shifts, one can assign the signals in an experimental spectrum to specific atoms in the molecule. For boronic acids, the ¹¹B NMR chemical shift is particularly diagnostic of the coordination state of the boron atom (trigonal vs. tetrahedral).

Table 2: Hypothetical Predicted NMR Chemical Shifts (in ppm) for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | Thiophene H | 7.5 - 8.5 |

| Acetyl CH₃ | 2.5 - 2.7 | |

| B(OH)₂ | 4.5 - 6.0 | |

| ¹³C | Thiophene C-S | 125 - 135 |

| Thiophene C-B | 130 - 140 | |

| Thiophene C-H | 128 - 138 | |

| Acetyl C=O | 195 - 200 | |

| Acetyl CH₃ | 25 - 30 | |

| ¹¹B | B(OH)₂ | 25 - 30 |

Note: These are estimated ranges based on data for analogous compounds. Precise predictions require specific calculations.

Future Research Directions and Emerging Paradigms in 5 Acetylthiophen 3 Yl Boronic Acid Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is paramount to unlocking the full potential of (5-Acetylthiophen-3-yl)boronic acid. While palladium catalysts have been the workhorse for Suzuki-Miyaura cross-coupling reactions involving this compound, research is now geared towards creating more active, selective, and robust catalysts. The goal is to overcome existing limitations, such as catalyst deactivation and the need for harsh reaction conditions.

Future research will likely focus on:

Ligand Design: The synthesis of novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands will be crucial. These ligands can be tailored to enhance the stability and activity of the metal center (e.g., palladium, nickel, or copper), allowing for reactions to proceed at lower temperatures and with lower catalyst loadings.

Nanocatalysis: The use of metal nanoparticles as catalysts offers advantages in terms of high surface area-to-volume ratio and recyclability. Research into stabilizing these nanoparticles to prevent aggregation and leaching will be a key area of investigation.

Photoredox Catalysis: The integration of photoredox catalysis with traditional cross-coupling reactions can open up new reaction pathways that are not accessible under thermal conditions. This approach can lead to milder reaction conditions and unique selectivities.

Exploration of New Synthetic Transformations beyond Established Cross-Couplings

While the Suzuki-Miyaura reaction is a cornerstone of its application, the reactivity of the boronic acid functional group extends far beyond this single transformation. Future research will undoubtedly explore a wider array of synthetic transformations for this compound.

Potential areas of exploration include:

Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds. Applying this to this compound would provide a direct route to a variety of thiophene (B33073) derivatives with diverse functionalities.

Petasis Reaction: This multicomponent reaction involves the coupling of a boronic acid, an amine, and an aldehyde or ketone to form α-amino acids or their derivatives. This could be a powerful tool for the synthesis of novel thiophene-containing amino acids with potential biological activity.

Decarboxylative Coupling: This emerging cross-coupling strategy uses carboxylic acids as coupling partners, offering a more sustainable alternative to organohalides. Developing conditions for the decarboxylative coupling of this compound would expand its synthetic utility.

Advanced Applications in Interdisciplinary Fields

The unique electronic and structural properties of the thiophene ring, combined with the versatile reactivity of the boronic acid group, make this compound a promising candidate for applications in various interdisciplinary fields.

| Field | Potential Application of this compound Derivatives |

| Materials Science | Synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). ontosight.ai |

| Medicinal Chemistry | Design and synthesis of novel therapeutic agents, such as enzyme inhibitors and receptor antagonists. mdpi.comnih.gov The boronic acid moiety can act as a key pharmacophore. |

| Chemical Biology | Development of chemical probes and sensors for the detection and imaging of biologically important molecules, such as carbohydrates and reactive oxygen species. rsc.org |

Bio-inspired and Sustainable Approaches in Synthesis

The principles of green chemistry are increasingly influencing synthetic strategies. Future research on this compound will likely embrace bio-inspired and sustainable approaches to minimize environmental impact.

Key trends in this area include:

Use of Bio-based Feedstocks: Exploring the synthesis of thiophene precursors from renewable biomass sources, such as cellulose (B213188) or chitin, can reduce reliance on fossil fuels. researchgate.net

Solvent-Free and Aqueous Reactions: Developing synthetic methods that proceed in water or without the use of volatile organic solvents is a major goal of green chemistry.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions, providing a sustainable alternative to traditional metal catalysts.

High-Throughput Synthesis and Screening of Derivatives

To accelerate the discovery of new materials and drug candidates, high-throughput synthesis and screening techniques are becoming indispensable. Applying these methods to this compound will enable the rapid generation and evaluation of large libraries of derivatives.

This will involve:

Automated Synthesis Platforms: Utilizing robotic systems to perform parallel synthesis of numerous derivatives in a short amount of time.

Miniaturization: Employing microfluidic devices or well-plate formats to reduce the scale of reactions, thereby minimizing waste and reagent consumption. nih.gov

Rapid Screening Assays: Developing efficient assays to quickly assess the desired properties of the synthesized derivatives, such as their biological activity or material performance. researchgate.net

Comprehensive Structure-Reactivity Relationship Studies and Predictive Modeling

A deep understanding of the relationship between the structure of this compound derivatives and their reactivity is crucial for rational design and optimization. Future research will focus on comprehensive studies that combine experimental data with computational modeling.

This will entail:

Systematic Derivatization: Synthesizing a series of derivatives with systematic variations in their structure to probe the effects of electronic and steric factors on reactivity.

Kinetic and Mechanistic Studies: Performing detailed kinetic experiments to elucidate reaction mechanisms and identify rate-determining steps.

Computational Chemistry: Using density functional theory (DFT) and other computational methods to model reaction pathways, predict transition state energies, and rationalize observed reactivities. This can help in the in-silico design of new catalysts and substrates with improved performance.

Q & A

Q. What are the common synthetic routes for (5-acetylthiophen-3-yl)boronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling of boronic acids with aryl halides. Key factors include solvent choice (e.g., THF or DMF), base selection (e.g., Na₂CO₃), and temperature control (60–100°C). Post-reaction purification often involves column chromatography or recrystallization to isolate the boronic acid from anhydride byproducts .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm the acetyl and thiophene moieties and assess purity.

- Mass spectrometry (MS) : For molecular weight verification and detection of anhydride impurities.

- Thermogravimetric analysis (TGA) : To evaluate thermal stability and degradation pathways, especially for applications in flame retardancy .

Q. How does the boronic acid group influence the compound’s reactivity in aqueous environments?

The boronic acid moiety forms reversible cyclic esters with diols (e.g., sugars), enabling applications in biosensing. However, its stability in water is pH-dependent: acidic conditions promote protodeboronation, while neutral/basic pH enhances ester formation. Buffering agents (e.g., phosphate) are often used to mitigate hydrolysis .

Advanced Research Questions

Q. What strategies improve the selectivity of this compound in glycoprotein binding assays?

Selectivity is influenced by secondary interactions (e.g., hydrophobic effects) and buffer composition. For example, borate buffer at pH 8.5 enhances diol-binding specificity, while additives like NaCl reduce non-specific adsorption. Surface functionalization (e.g., carboxymethyl dextran) on biosensors can further refine selectivity .

Q. How can computational modeling guide the design of boronic acid-based therapeutics?

Density functional theory (DFT) calculations predict binding affinities between boronic acids and biological targets (e.g., proteases). Molecular dynamics simulations assess interactions with glycoproteins or lipid membranes, aiding in rational drug design. For example, Bortezomib’s efficacy as a proteasome inhibitor was validated through such approaches .

Q. What contradictions exist in reported reactivity data for aryl boronic acids, and how can they be resolved?

Discrepancies arise from anhydride impurities in commercial samples and pH-dependent reactivity. Researchers should:

Q. How is this compound integrated into polymer matrices for glucose sensing?

The compound is copolymerized with poly(acrylic acid) to enhance water solubility and carbohydrate binding. The boronic acid’s interaction with glucose shifts the polymer’s fluorescence or swelling behavior, which is quantified via fluorescence spectroscopy or microgravimetric sensors .

Q. What role does the acetyl group play in stabilizing the boronic acid moiety during storage?

The acetyl group reduces protodeboronation by electron-withdrawing effects, stabilizing the boron center. Storage under inert atmospheres (N₂/Ar) and low temperatures (−20°C) further prevents degradation .

Q. How can microfluidic surfaces functionalized with this compound enhance glycoproteomics workflows?

Boronic acid-modified microchannels enable selective capture of glycoproteins via diol binding. Elution with sorbitol or high-pH buffers releases intact glycoproteins for downstream LC-MS analysis, improving detection limits in complex biological samples .

Q. What thermal degradation pathways are observed for aryl boronic acids, and how do structural modifications alter flame-retardant properties?

TGA reveals that boronic acids decompose via B–C bond cleavage , releasing boron oxides that form protective char layers. Substituents like acetyl groups enhance thermal stability by reducing oxidative degradation, making the compound a candidate for halogen-free flame retardants .

Methodological Recommendations

- Synthetic Optimization : Use PdCl₂(dppf) as a catalyst for higher yields in Suzuki couplings .

- Purity Validation : Combine ¹¹B NMR and HPLC to detect anhydride impurities (>95% purity required for biological assays) .

- Biosensor Design : Incorporate hydrophilic polymers (e.g., PAA) to minimize non-specific binding in glucose sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.